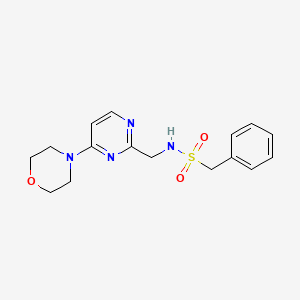

N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

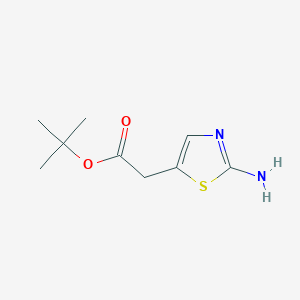

Pyrimidine derivatives, such as the one you’re asking about, play a wide role in drug discovery processes and have considerable chemical significance and biological activities. They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The morpholine group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom.Scientific Research Applications

Antimicrobial Activity

The compound 4-(Phenylsulfonyl) morpholine, which shares structural similarities with N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide, has been investigated for its antimicrobial properties. It was studied for its effect against standard and multi-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, C. tropicalis, and C. krusei. This study highlights the compound's potential in modulating antibiotic activity, especially noted in its interaction with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration significantly (Oliveira et al., 2015).

Imaging in Parkinson's Disease

Research into the compound HG-10-102-01, structurally related to this compound, demonstrated its potential as a PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This highlights the compound's relevance in neurodegenerative disease research, offering insights into its application in diagnostic imaging and understanding disease mechanisms (Wang et al., 2017).

Inhibition of Carbonic Anhydrases

Compounds with morpholine and pyrimidine components have been evaluated for their inhibitory action on carbonic anhydrases, crucial for various physiological functions. Studies on derivatives such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide demonstrated nanomolar inhibitory concentration against several carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Prodrug Development

The structural motif of N-methylsulfonamides, akin to this compound, has been explored for the development of prodrug forms. Research into N-acyl derivatives of model sulfonamides has shown potential in creating water-soluble prodrugs, which could improve the therapeutic index of sulfonamide-based medications by enhancing their solubility and bioavailability (Larsen et al., 1988).

properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-17-7-6-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRASTXVDSAOGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B2717756.png)

![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)

![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)

![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)